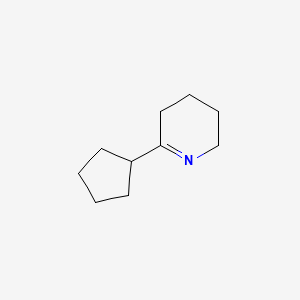
Chromium--platinum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium–platinum (1/1) is a compound consisting of equal parts chromium and platinum. Both elements belong to the transition metals group in the periodic table and exhibit unique properties that make their combination particularly interesting for various applications. Chromium is known for its hardness and high melting point, while platinum is renowned for its catalytic properties and resistance to corrosion.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of chromium–platinum (1/1) typically involves the co-deposition of chromium and platinum from their respective salts in an electrochemical cell. The process requires a controlled environment to ensure the correct stoichiometry and uniform distribution of both metals. The reaction conditions often include:
Electrolyte Solution: A mixture of chromium and platinum salts dissolved in an acidic medium.
Electrode Material: Typically, a conductive substrate like graphite or a metal electrode.
Current Density: Carefully controlled to ensure the simultaneous reduction of both metal ions.
Industrial Production Methods
In industrial settings, the production of chromium–platinum (1/1) may involve high-temperature reduction processes. For instance, a mixture of chromium oxide and platinum oxide can be reduced in a hydrogen atmosphere at elevated temperatures to yield the desired compound. This method ensures high purity and uniformity of the final product.
化学反应分析
Types of Reactions
Chromium–platinum (1/1) can undergo various chemical reactions, including:
Oxidation: Both chromium and platinum can form oxides when exposed to oxygen at high temperatures.
Reduction: The compound can be reduced back to its metallic form using hydrogen or other reducing agents.
Substitution: Chromium–platinum (1/1) can participate in substitution reactions where one of the metals is replaced by another metal in the compound.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, potassium permanganate, and nitric acid.
Reducing Agents: Hydrogen gas, sodium borohydride, and hydrazine.
Reaction Conditions: High temperatures (above 500°C) and controlled atmospheres (inert or reducing).
Major Products
Oxides: Chromium oxide (Cr2O3) and platinum oxide (PtO2).
Metallic Forms: Pure chromium and platinum metals.
科学研究应用
Chromium–platinum (1/1) has a wide range of applications in scientific research, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Material Science: It is studied for its unique mechanical and thermal properties, making it suitable for high-temperature applications.
Electronics: The compound’s conductive properties are explored for use in electronic devices and sensors.
Biomedical Research: Chromium–platinum (1/1) is investigated for its potential use in medical implants and drug delivery systems due to its biocompatibility and resistance to corrosion.
作用机制
The mechanism by which chromium–platinum (1/1) exerts its effects is primarily through its catalytic properties. The compound can facilitate various chemical reactions by providing an active surface for reactants to interact. The molecular targets and pathways involved include:
Activation of Hydrogen: The compound can adsorb hydrogen molecules and dissociate them into atomic hydrogen, which can then participate in hydrogenation reactions.
Oxidation Reactions: Chromium–platinum (1/1) can activate oxygen molecules, facilitating the oxidation of organic and inorganic substrates.
相似化合物的比较
Similar Compounds
Chromium–nickel (1/1): Similar in terms of mechanical properties but less effective as a catalyst compared to chromium–platinum (1/1).
Platinum–rhodium (1/1): Known for its catalytic properties, especially in automotive catalytic converters, but more expensive than chromium–platinum (1/1).
Uniqueness
Chromium–platinum (1/1) stands out due to its unique combination of hardness, high melting point, and excellent catalytic properties. This makes it particularly valuable in applications requiring both durability and catalytic efficiency.
属性
CAS 编号 |
160110-59-8 |
|---|---|
分子式 |
CrPt |
分子量 |
247.08 g/mol |
IUPAC 名称 |
chromium;platinum |
InChI |
InChI=1S/Cr.Pt |
InChI 键 |
MMAADVOQRITKKL-UHFFFAOYSA-N |
规范 SMILES |
[Cr].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[3-Methylidenepentoxy(oxido)phosphoryl] phosphate](/img/structure/B14668886.png)
![7,8,9,10-Tetrahydroazepino[2,1-b]pteridin-12(6h)-one](/img/structure/B14668889.png)
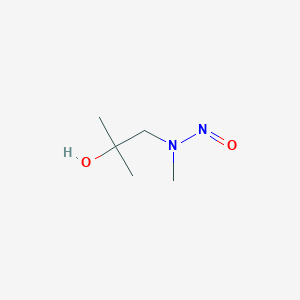
![3-[2-(4-Benzoylphenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-1-sulfonic acid](/img/structure/B14668902.png)
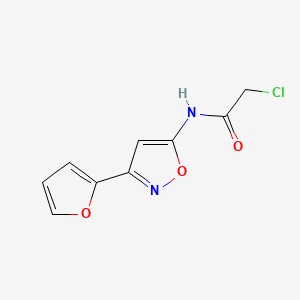
![1-Ethoxy-4-[(Z)-(4-methylphenyl)-ONN-azoxy]benzene](/img/structure/B14668913.png)
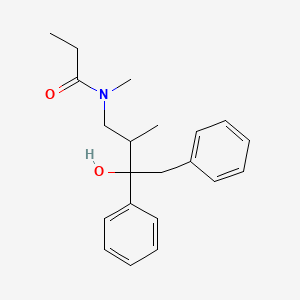
![Morpholine, 4-[4-(4-methoxyphenyl)-1,4-dioxobutyl]-](/img/structure/B14668926.png)
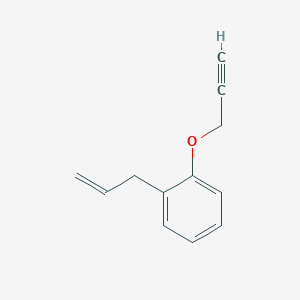


![4-Hydrazinyl-7-pentofuranosyl-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B14668947.png)
